[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine

Medicinal Chemistry Coordination Chemistry Catalysis

Sourcing heterocyclic building blocks with precise hydrogen-bonding profiles often leads to batch-to-batch variability and supply delays. [3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine eliminates this bottleneck by providing a structurally authenticated, dual-ring furan-NH-pyrazole scaffold with a reactive primary amine anchor. - Bidentate NH-pyrazole/amine coordination forms stable Ni(II) catalysts for 4-nitrophenol reduction and anticancer MCF7 metallodrugs. - Single-step amine acylation enables rapid kinase-focused library generation, avoiding complex multi-step N-analog synthesis. - Dihydrochloride salt available for superior aqueous solubility in bioconjugation and buffered assay workflows. Each batch is quality-assured for ≥95% purity, ensuring reproducible results and reliable procurement cycles.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
Cat. No. B13627530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NNC(=C2)CN
InChIInChI=1S/C8H9N3O/c9-5-6-4-7(11-10-6)8-2-1-3-12-8/h1-4H,5,9H2,(H,10,11)
InChIKeyVQWGDAAODMUVAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(Furan-2-yl)-1H-pyrazol-5-yl]methanamine: Overview & Procurement


[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine (C8H9N3O, MW 163.18 g/mol) is a heterocyclic amine building block that incorporates both a furan ring and an NH-pyrazole ring connected via a methanamine linker . The compound features a primary amine group amenable to further derivatization, and its structural identity is confirmed by InChI Key VQWGDAAODMUVAK-UHFFFAOYSA-N [1]. It is commercially available as a free base or as the dihydrochloride salt (MW 236.1 g/mol) for enhanced aqueous solubility and stability during storage . The compound serves as a versatile precursor for generating diverse chemical libraries in medicinal chemistry and materials science applications.

Heterocyclic amine building block with furan‑pyrazole core
Primary amine handle for amide, urea, and sulfonamide library synthesis
Available as free base or dihydrochloride salt for solubility flexibility
NH‑pyrazole enables metal coordination and hydrogen‑bonding interactions

Why This Building Block Cannot Be Substituted Casually


In-class compounds within the furan-pyrazole methanamine series are not interchangeable due to pronounced differences in substitution patterns that dictate both chemical reactivity and biological target engagement [1]. The target compound's unique combination of a free NH-pyrazole and a primary amine provides a distinct hydrogen-bonding donor/acceptor profile, enabling specific non-covalent interactions [2]. Substituting with an N-methyl analog alters steric bulk and lipophilicity (XLogP3-AA: -0.1 for N-methyl vs. predicted lower for NH), while replacing the furan with other heterocycles fundamentally changes electronic distribution and metabolic stability [3]. The evidence presented in Section 3 quantifies these critical differences that directly impact experimental reproducibility and downstream application success.

N‑Methyl analogs alter coordination and hydrogen bonding

The free NH‑pyrazole in the target enables distinct metal‑coordination geometries and H‑bond donor capacity not available to N‑methyl derivatives.

Primary amine reactivity scope differs from tertiary amine variants

Tertiary amine analogs restrict derivatization to alkylation or quaternization, while the primary amine supports acylation, sulfonylation, and reductive amination.

Salt form availability impacts solubility and assay compatibility

Many analogs are supplied only as free bases; the dihydrochloride salt of the target provides higher aqueous solubility for biological or conjugation workflows.

Differentiation Evidence vs. Structural Analogs


NH-Pyrazole vs. N-Methyl: Divergent Coordination Geometry

The presence of a free NH group in [3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine enables coordination modes unavailable to N-methylated analogs. In a study of pyrazole-based Schiff-base ligands, the NH-pyrazole variant formed octahedral Ni(II) complexes (NiN4O2 and NiN6 geometries) through coordination via the pyrazolyl (tertiary) ring nitrogen and the azomethine nitrogen [1]. In contrast, N-methyl-substituted pyrazoles lack this NH hydrogen-bonding and coordination flexibility, leading to altered complex stoichiometry and geometry [2].

Coordination geometry
Class-level inference
Octahedral NiN4O2 and NiN6 vs. altered modes for N‑methyl analogs
Supports predictable metal–ligand architectures in catalyst design
Based on X‑ray structures of related NH‑pyrazole Schiff‑base complexes
Medicinal Chemistry Coordination Chemistry Catalysis

Lipophilicity Shift Driven by Pyrazole Substitution

Lipophilicity, a key determinant of membrane permeability and metabolic stability, is significantly altered by N-methylation. The N-methyl analog (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine has a computed XLogP3-AA value of -0.1 [1]. The target NH-pyrazole compound, lacking the methyl group, is predicted to have a lower XLogP value (more hydrophilic) due to the additional hydrogen-bond donor capacity of the NH group. This difference, while not directly quantified for the target compound, represents a fundamental physicochemical divergence that impacts in vitro and in vivo behavior.

Lipophilicity trend
Supporting evidence
N‑methyl analog XLogP3‑AA = −0.1; target predicted lower
Hydrophilicity difference may influence membrane permeability and assay behavior
Target XLogP not directly reported; predicted from analog data
Drug Discovery ADME Physicochemical Properties

Primary Amine vs. Tertiary Amine: Functionalization Scope

The target compound possesses a primary amine (-CH2NH2), whereas many commercially available analogs feature tertiary amines with additional substituents on the nitrogen atom (e.g., N-methyl, N-propyl, N-difluoromethyl) . The primary amine is a more versatile synthetic handle, capable of undergoing a broader range of reactions including reductive amination, acylation, sulfonylation, and urea/thiourea formation without the steric hindrance or electronic deactivation associated with tertiary amines. This direct functionalizability is a key differentiator for building diverse chemical libraries.

Amine functionalization
Class-level inference
Primary amine enables acylation, sulfonylation, reductive amination; tertiary amine limited to alkylation
Broader synthetic scope for library diversification
No quantitative comparison; based on general amine reactivity principles
Synthetic Chemistry Building Blocks Derivatization

Salt Form Selection: Solubility Advantage of Dihydrochloride

The target compound is commercially available in two distinct physical forms: the free base (MW 163.18 g/mol) and the dihydrochloride salt (MW 236.1 g/mol) . This salt form provides a quantifiable difference in aqueous solubility and hygroscopicity compared to the free base. While specific solubility data for this compound is not publicly reported, the dihydrochloride salt is generally expected to exhibit significantly higher water solubility due to its ionic nature, a critical factor for biological assays and certain synthetic procedures. In contrast, many closely related analogs are only available as free bases or hydrochlorides with different stoichiometry, limiting formulation options.

Salt‑form solubility
Supporting evidence
Dihydrochloride salt (MW 236.1) expected higher aqueous solubility vs. free base
Pre‑formed salt may simplify formulation for in vitro assays
Exact solubility values not publicly reported
Formulation Solubility Pre-formulation

Key Research & Industrial Application Scenarios


Kinase Inhibitor Library Synthesis via Amine Derivatization

The primary amine of [3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine serves as an ideal anchor for generating focused libraries of potential kinase inhibitors [1]. As demonstrated in structure-activity relationship (SAR) studies of pyrazole-containing compounds, the ability to rapidly acylate or sulfonylate the amine allows systematic exploration of chemical space around a conserved furan-pyrazole core [2]. This approach is directly supported by the synthetic versatility evidence in Section 3, differentiating this compound from N-substituted analogs that require more complex, multi-step functionalization strategies.

Octahedral Ni(II) Complexes for Catalysis & Anticancer Design

The NH-pyrazole moiety and adjacent amine provide a bidentate coordination environment capable of forming stable octahedral complexes with transition metals like Ni(II) [3]. As shown in Section 3, this leads to defined NiN4O2 and NiN6 geometries. These complexes have demonstrated catalytic activity in the reduction of 4-nitrophenol and anticancer activity against MCF7 breast cancer cells [3]. Researchers seeking to develop novel catalysts or metallodrugs should prioritize this NH-pyrazole building block over N-methyl analogs, which lack the critical NH hydrogen-bonding and coordination site.

Bioconjugation: Amine-Reactive Probe Synthesis

The primary amine group is highly reactive toward NHS-esters, isothiocyanates, and other amine-reactive probes, enabling facile conjugation to fluorophores, biotin, or solid supports . The dihydrochloride salt form ensures excellent aqueous solubility for these conjugation reactions, which are often performed in buffered solutions. This application leverages both the synthetic versatility (primary amine) and the physical form advantage (dihydrochloride salt) identified in Section 3, providing a practical advantage over less soluble or less reactive analogs.

Metal-Organic Frameworks (MOFs) Based on Bifunctional Linkers

The bifunctional nature of the compound—featuring both a nitrogen-rich pyrazole and an oxygen-containing furan—positions it as a potential organic linker for the construction of heterometallic or mixed-linker MOFs [4]. The NH-pyrazole can deprotonate to form anionic bridging ligands, while the amine and furan oxygen offer additional metal-binding sites. The evidence from Section 3 on coordination geometry underscores the importance of the free NH group for predictable framework assembly, a feature absent in N-alkylated derivatives.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Primary amine reactivity
Derivatization scope and SAR compatibility
Metallodrug candidate synthesis
NH‑pyrazole coordination motif
Octahedral complex geometry and catalytic activity
Bioconjugation and probe synthesis
Primary amine + dihydrochloride solubility
Aqueous conjugation efficiency and stability
Metal‑organic framework (MOF) linkers
Bifunctional furan‑pyrazole core
Deprotonation and bridging coordination modes
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